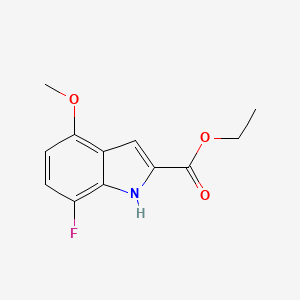

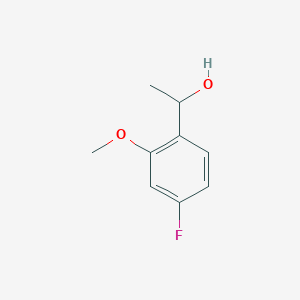

ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate is a chemical compound with the CAS Number: 1197943-55-7 . It has a molecular weight of 237.23 and its molecular formula is C12H12FNO3 . It is a solid substance that should be stored in a dry environment at 2-8°C .

Molecular Structure Analysis

The Inchi Code of this compound is 1S/C12H12FNO3/c1-3-17-12(15)9-6-7-10(16-2)5-4-8(13)11(7)14-9/h4-6,14H,3H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dry environment at 2-8°C . Its molecular weight is 237.23 and its molecular formula is C12H12FNO3 .科学的研究の応用

Synthesis and Derivative Formation

Derivative Synthesis : Ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate has been used in the synthesis of various indole derivatives. For instance, Beccalli et al. (1994) demonstrated the formation of 2-Etboxycarbonyloxy-3-ethynylindoles from indol-2(3H)-ones, highlighting a method for creating ethy 3-(ethynyl)-2-(ethoxycarbonyloxy)indole-1-carboxylates (Beccalli et al., 1994).

Indole Synthesis Strategy : Tani et al. (1996) developed a new strategy for indole synthesis starting from ethyl pyrrole-2-carboxylate, demonstrating the versatility of indole derivatives in synthetic chemistry (Tani et al., 1996).

Biological and Chemical Activities

Anticancer and Antiviral Activities : Certain indole derivatives, such as those synthesized by Zhao et al. (2006), have been shown to possess significant anti-Hepatitis B virus (HBV) activities (Zhao et al., 2006).

Hypoglycemic Properties : Proshchenkova et al. (2021) synthesized 4-Ethoxycarbonyl(cyano)-β-carbolines and studied their hypoglycemic properties, indicating potential applications in diabetes management (Proshchenkova et al., 2021).

Chemical Reactions and Properties

Ozonolysis and Carbonyl Oxide Formation : Lee et al. (1996) explored the ozonolysis of ethyl indole-2-carboxylate, leading to the formation of stable solvent-trapped carbonyl oxides, a significant finding in the field of organic chemistry (Lee et al., 1996).

Chemosensors Development : Roy et al. (2019) reported the use of a rhodamine-based compound for the development of a dual chemosensor for Al3+ and Zn2+ ions, demonstrating the potential of indole derivatives in sensor technology (Roy et al., 2019).

Safety and Hazards

The safety information for ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate indicates that it has the following hazard statements: H302;H315;H319;H332;H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . The recommended precautionary statements are P261;P280;P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

作用機序

Target of Action

Ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate is a derivative of the indole compound . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

The mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple pathways.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific studies on this compound. Based on the known activities of indole derivatives , it can be hypothesized that this compound may have potential therapeutic effects in various disease contexts.

特性

IUPAC Name |

ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO3/c1-3-17-12(15)9-6-7-10(16-2)5-4-8(13)11(7)14-9/h4-6,14H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYYQKMBSPASDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC(=C2N1)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

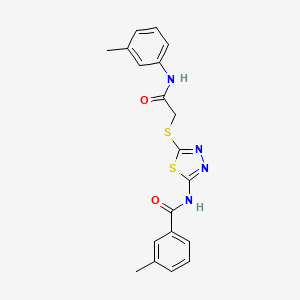

![2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2800738.png)

![N'-(4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2800744.png)

![7-acetyl-2-((3-bromobenzyl)thio)-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2800745.png)

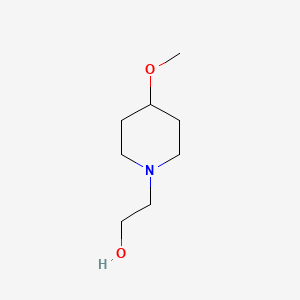

![tert-Butyl (1R*,4R*)-4-[(pyridin-3-ylmethyl)amino]cyclohexylcarbamate](/img/structure/B2800749.png)

![(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N-cyclohexyl-N-methylbenzenesulfonamide](/img/structure/B2800751.png)

![6,8-dibromo-1-methylbenzo[cd]indol-2(1H)-one](/img/structure/B2800752.png)

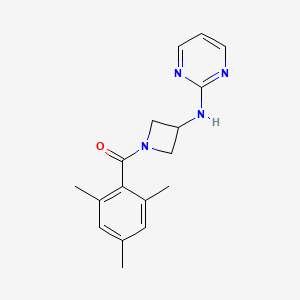

![4-(3,4-dimethoxyphenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2800757.png)